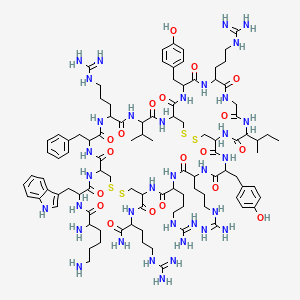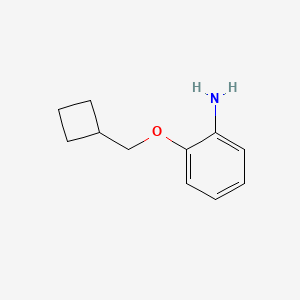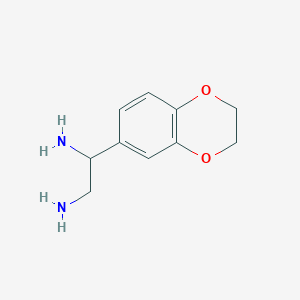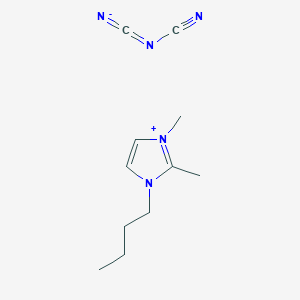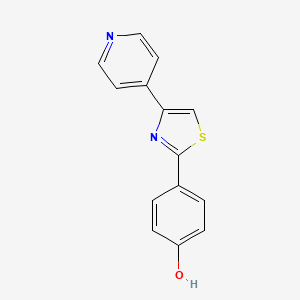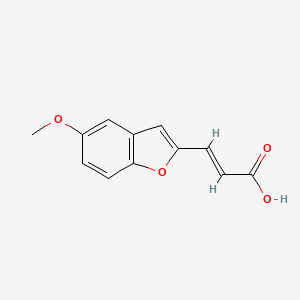
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position of the benzofuran ring and an acrylic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Classical Friedel-Crafts Acylation: : One common method for synthesizing benzofuran derivatives involves the Friedel-Crafts acylation of benzofuran with an acyl halide in the presence of a Lewis acid such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures .
-
Preparation of 2-carboxy-5-hydroxybenzofuran: : This intermediate can be synthesized by dissolving 2-carboxy-5-methoxybenzofuran in anhydrous dichloromethane and cooling the solution to -78°C. A solution of boron tribromide in dichloromethane is then added slowly .
Industrial Production Methods:
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.
-
Substitution: : The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzofuran derivatives
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, benzofuran derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic applications. For example, some benzofuran derivatives have shown promise as acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases .
Industry: : In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals. They are also used as intermediates in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Methoxy-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
5-Methoxybenzofuran-2-carboxylic acid: : This compound is similar in structure but lacks the acrylic acid moiety. It is used in similar applications and undergoes similar chemical reactions .
-
4-(Benzofuran-2-yl)benzoic acid: : This compound has a benzoic acid moiety instead of an acrylic acid moiety. It is used in the synthesis of pharmaceuticals and other fine chemicals .
Uniqueness
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(E)-3-(5-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-15-9-2-4-11-8(6-9)7-10(16-11)3-5-12(13)14/h2-7H,1H3,(H,13,14)/b5-3+ |
Clé InChI |
COTYNRCXGDFHBP-HWKANZROSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OC(=C2)/C=C/C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B15095109.png)
![3,22-Dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one](/img/structure/B15095116.png)
